3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium
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Overview
Description
3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium is a compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) which connects two aromatic rings. This compound is known for its vibrant color and is used in various applications, including dyes, pigments, and biological staining.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(Diethylamino)aniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 1,4-dimethyl-1H-1,2,4-triazole under basic conditions to yield the final azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium has diverse applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track progress and visualize results.
Biology: Employed in staining techniques to highlight specific structures in biological samples.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of colored materials, inks, and textiles
Mechanism of Action
The mechanism of action of 3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium involves its interaction with biological molecules. The azo group can undergo photoisomerization, changing from trans to cis configuration upon exposure to light. This property is exploited in various applications, including molecular switches and sensors. The compound can also interact with cellular components, leading to changes in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl red: Another azo dye used as a pH indicator.
Phenazopyridine: Used as a urinary tract analgesic.
Azo dyes with coumarin: Known for their fluorescent properties .
Uniqueness
3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium is unique due to its specific structural features, which confer distinct photophysical properties. Its ability to undergo photoisomerization makes it valuable in applications requiring light-responsive behavior. Additionally, its vibrant color and stability make it a preferred choice in various industrial applications .
Properties
CAS No. |
47083-56-7 |
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Molecular Formula |
C14H21N6+ |
Molecular Weight |
273.36 g/mol |
IUPAC Name |
4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C14H21N6/c1-5-20(6-2)13-9-7-12(8-10-13)15-16-14-17-19(4)11-18(14)3/h7-11H,5-6H2,1-4H3/q+1 |
InChI Key |
ZZTXLLNALZBLFS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=NN(C=[N+]2C)C |
Origin of Product |
United States |
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